2-(Benzyloxy)benzaldehyde

Description

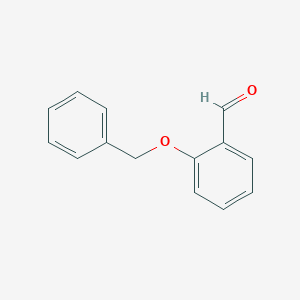

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEJTRAJWCNHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322707 | |

| Record name | 2-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5896-17-3 | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5896-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005896173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Benzyloxy)benzaldehyde CAS number and properties

An In-depth Technical Guide to 2-(Benzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5896-17-3), a versatile aromatic aldehyde pivotal in synthetic organic chemistry. This document delves into the compound's core physicochemical properties, details its primary synthetic route via the Williamson ether synthesis with mechanistic insights, and explores its reactivity and broad applications as a precursor in medicinal chemistry. Key discussions include its role in synthesizing bioactive scaffolds such as chalcones and its emerging significance as a scaffold for enzyme inhibitors. Detailed experimental protocols, analytical characterization data, and essential safety protocols are provided to support researchers, scientists, and drug development professionals in leveraging this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

This compound, also known as o-(Benzyloxy)benzaldehyde or O-Benzylsalicylaldehyde, is a key organic building block.[1] Its structure features a benzaldehyde core where the ortho-phenolic hydroxyl group is protected by a benzyl ether linkage. This structural motif makes it a stable yet reactive intermediate for complex molecular synthesis.

Key Identifiers:

-

Chemical Name: this compound

-

InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N[2]

The compound's physical state can be either a colorless to pale yellow liquid or a low-melting crystalline solid, a characteristic dependent on purity and ambient temperature.[1][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid or crystalline powder | [1][6][7] |

| Melting Point | 45-50 °C | [1][6][7] |

| Boiling Point | 176-177 °C @ 4 Torr; 326 °C @ 760 Torr (lit.) | [1][7] |

| Density | ~1.1 g/cm³ | [1] |

| Refractive Index | ~1.60 | [7] |

| Flash Point | >110 °C (>230 °F) | [1][7] |

| Water Solubility | Insoluble | [1][5][7] |

| Solvent Solubility | Soluble in Chloroform; Slightly soluble in Methanol | [7] |

Synthesis and Mechanism: The Williamson Ether Synthesis

The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis.[8][9] This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[9][10]

Mechanistic Rationale

The synthesis involves the O-alkylation of a phenoxide. The process begins with the deprotonation of the starting material, salicylaldehyde (2-hydroxybenzaldehyde), using a moderate base like potassium carbonate (K₂CO₃).[1][11] The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic benzylic carbon of an alkylating agent, typically benzyl bromide or benzyl chloride.[9] A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is chosen to solvate the cation (K⁺) without solvating the nucleophilic phenoxide, thereby accelerating the Sₙ2 reaction rate.[8][12] Heating is often required to overcome the activation energy of the reaction.[13]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies.[1][7][11]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approx. 8-10 mL per 1 g of salicylaldehyde).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the stirred solution. Stir the suspension for 20 minutes at room temperature to facilitate the formation of the potassium phenoxide.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1-1.2 eq.) or benzyl chloride (1.1-1.2 eq.) to the mixture dropwise.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.[1][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr/KCl).

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water (2-3 times) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often an oil or solid, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization to yield the pure this compound.[11]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the distinct reactivity of its two primary functional groups: the aldehyde and the benzyl ether.

-

Aldehyde Group: The aldehyde is a versatile functional handle for C-C bond formation. It readily participates in:

-

Condensation Reactions: Undergoes base-catalyzed Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer effects.[14][15][16]

-

Reductive Amination: Reacts with amines to form Schiff bases, which can be subsequently reduced to secondary amines.[17]

-

Oxidation/Reduction: Can be oxidized to 2-benzyloxybenzoic acid or reduced to 2-(benzyloxy)benzyl alcohol, further expanding its synthetic utility.[18]

-

-

Benzyl Ether Group: The benzyloxy group serves as a robust protecting group for the phenol.[17][19] It is stable to many reaction conditions but can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free phenol, allowing for subsequent functionalization at that position.

Role in Drug Discovery

This compound is a key building block in medicinal chemistry.[17] Its derivatives are being investigated for various therapeutic applications. Notably, benzyloxybenzaldehyde derivatives have been designed and synthesized as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers and associated with chemoresistance.[20] The ability to easily modify the core structure makes it a promising scaffold for developing new therapeutic agents.[17][20]

Caption: Key reactivity and application pathways.

Analytical Characterization

Unambiguous identification and purity assessment of this compound are typically achieved using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. Representative chemical shifts (in CDCl₃) include a singlet for the benzylic protons (-O-CH₂-Ar) around δ 5.20 ppm, a series of multiplets for the aromatic protons between δ 7.0-7.9 ppm, and a singlet for the aldehyde proton (-CHO) downfield around δ 10.5 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹ and C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 212. A prominent base peak is typically observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), which is a characteristic fragment resulting from the cleavage of the ether bond.[4]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[4][21]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[21][22]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22]

-

Handling Recommendations: Use in a well-ventilated area, preferably within a chemical fume hood.[21] Avoid all personal contact, including inhalation.[21] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Store in a cool, dry place sealed from air, as the aldehyde functionality can be sensitive to oxidation.[5][7]

Conclusion

This compound is a fundamentally important and synthetically versatile chemical intermediate. Its straightforward synthesis via the Williamson ether reaction, coupled with the dual reactivity of its aldehyde and protected phenol functionalities, makes it an invaluable tool for organic chemists. Its established role as a precursor to complex heterocyclic systems and its growing application in the design of targeted therapeutic agents, particularly enzyme inhibitors, underscore its continued relevance in both academic research and industrial drug development.

References

- PubChem. (n.d.). This compound | C14H12O2 | CID 344784.

- PrepChem.com. (n.d.). Synthesis of 2-Benzyloxybenzaldehyde.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Wikipedia. (n.d.). Williamson ether synthesis.

- LibreTexts Chemistry. (n.d.). The Williamson Ether Synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- PubMed Central (PMC). (n.d.). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.

- National Institutes of Health (NIH). (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

- NIST WebBook. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 5896-17-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Benzyloxybenzaldehyde, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Benzyloxybenzaldehyde | 5896-17-3 [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. file.medchemexpress.com [file.medchemexpress.com]

2-(Benzyloxy)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-(Benzyloxy)benzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, also known as O-benzylsalicylaldehyde, is an aromatic organic compound that serves as a pivotal intermediate in synthetic chemistry. Structurally, it is a derivative of salicylaldehyde where the phenolic hydroxyl group is protected by a benzyl ether linkage. This structural feature makes it a versatile building block, particularly in the fields of medicinal chemistry and drug development. Its aldehyde functionality allows for a wide array of chemical transformations, while the stable benzyl protecting group can be selectively removed under specific conditions if required. This guide provides a comprehensive technical overview of its core properties, validated synthesis protocols, key synthetic applications, and essential safety and handling procedures for researchers and drug development professionals.

Physicochemical Properties and Core Identifiers

This compound is characterized by a specific set of physical and chemical properties that are crucial for its handling, storage, and application in synthesis. The compound's melting point of 48-49°C means it can be found as either a liquid or a solid, depending on the ambient temperature.[1]

| Identifier | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [2][3][4] |

| IUPAC Name | 2-(phenylmethoxy)benzaldehyde | [2] |

| CAS Number | 5896-17-3 | [2][5] |

| Appearance | White to pale cream solid or colorless to yellow liquid | [1][6] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 176-177 °C @ 4 Torr; 326 °C (lit.) | [1][7] |

| Density | ~1.1 - 1.34 g/cm³ at 25 °C | [1][7] |

| Solubility | Insoluble in water | [1][7] |

| InChI Key | PBEJTRAJWCNHRS-UHFFFAOYSA-N | [2][8] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[9] This reaction involves the O-alkylation of salicylaldehyde with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent is critical for optimizing reaction yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion for the Sₙ2 reaction with the benzyl halide.[9]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-Benzyloxybenzaldehyde, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-Benzyloxybenzaldehyde | 5896-17-3 [chemicalbook.com]

- 8. This compound | 5896-17-3 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 2-(Benzyloxy)benzaldehyde

Introduction

2-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂ and CAS Number 5896-17-3, is an aromatic aldehyde featuring a benzyl ether substituent at the ortho position.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structural integrity and purity are paramount for these applications, necessitating precise analytical characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous elucidation of its molecular structure and for quality assurance. This guide provides a comprehensive analysis of the spectral data of this compound, offering field-proven insights into data acquisition, interpretation, and the underlying scientific principles for researchers and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.[2][3][4] The chemical shift (δ), integration, and spin-spin coupling patterns provide a wealth of information about the connectivity and arrangement of atoms within the molecule.[5]

Proton (¹H) NMR Spectroscopy

Causality in Proton Environments: The chemical shift of a proton is dictated by its local electronic environment. Protons attached to or near electronegative atoms or electron-withdrawing groups (like carbonyls and aromatic rings) are "deshielded" and resonate at a higher frequency (further downfield).

¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Aldehyde (-CHO) |

| 7.88 - 7.85 | Multiplet | 1H | Aromatic (H-C6) |

| 7.56 - 7.52 | Multiplet | 1H | Aromatic (H-C4) |

| 7.46 - 7.33 | Multiplet | 5H | Aromatic (-OCH₂C₆H₅ ) |

| 7.06 - 7.03 | Multiplet | 2H | Aromatic (H-C3, H-C5) |

| ~5.20 | Singlet | 2H | Benzylic (-OCH₂ Ph) |

Data sourced from publicly available spectral databases.

Interpretation and Insights:

-

Aldehyde Proton (δ ~10.5): The signal far downfield is unequivocally assigned to the aldehyde proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[6]

-

Aromatic Protons (δ 7.03 - 7.88): The complex series of multiplets in this region corresponds to the nine protons of the two aromatic rings. The protons on the benzaldehyde ring are distinct from those on the benzyl ring and are further differentiated by their position relative to the aldehyde and ether groups.

-

Benzylic Protons (δ ~5.20): The singlet integrating to two protons is characteristic of the methylene (-CH₂) bridge. These protons are deshielded by the adjacent ether oxygen, shifting them downfield. The absence of splitting (a singlet) indicates there are no adjacent protons, which is consistent with the structure.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~191.0 | Carbonyl (C =O) |

| ~161.0 | Aromatic (C -O) |

| ~137.0 | Aromatic (Quaternary - Benzyl ring) |

| ~134.0 | Aromatic (C -H) |

| ~129.0 | Aromatic (C -H) |

| ~128.0 | Aromatic (C -H) |

| ~127.0 | Aromatic (C -H) |

| ~125.0 | Aromatic (Quaternary - Benzaldehyde ring) |

| ~121.0 | Aromatic (C -H) |

| ~113.0 | Aromatic (C -H) |

| ~71.0 | Benzylic (-OC H₂Ph) |

Note: Specific assignments of aromatic carbons can be complex without advanced 2D NMR experiments. Values are typical for this scaffold.[7][8][9]

Interpretation and Insights:

-

Carbonyl Carbon (δ ~191.0): Similar to its proton, the aldehyde carbon is the most deshielded carbon in the spectrum, appearing far downfield, a hallmark of carbonyl carbons.[7]

-

Aromatic Carbons (δ ~113.0 - 161.0): The ten carbons of the two aromatic rings resonate in this characteristic region. The carbon directly attached to the ether oxygen (C-O) is the most deshielded among the ring carbons.

-

Benzylic Carbon (δ ~71.0): This signal corresponds to the methylene carbon, shifted downfield due to its attachment to the electronegative oxygen atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures self-validation through the use of an internal standard and standardized procedures for achieving optimal resolution.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[10]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming. This critical step minimizes peak broadening and maximizes spectral resolution.

-

¹H NMR Acquisition:

-

Set acquisition parameters: a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program.

-

Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more) and use a longer relaxation delay (2-5 seconds) to ensure full relaxation of all carbon nuclei.[10]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Caption: Structure of this compound with key proton and carbon assignments.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules.[11] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the IR spectrum. This technique is exceptionally powerful for identifying the functional groups present in a molecule.[12][13][14]

Causality in Bond Vibrations: The frequency of a bond's vibration is determined by the masses of the bonded atoms and the strength of the bond. Stronger bonds (e.g., double bonds) and bonds with lighter atoms vibrate at higher frequencies (higher wavenumbers).

FT-IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium-Weak | Aromatic C-H Stretch |

| ~2870, ~2770 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| ~1695 | Strong, Sharp | Carbonyl (C=O) Stretch |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1240 | Strong | Aryl-Alkyl Ether C-O Asymmetric Stretch |

| ~1040 | Medium | Aryl-Alkyl Ether C-O Symmetric Stretch |

Data compiled from typical values for the constituent functional groups.[15]

Interpretation and Insights:

-

Carbonyl Stretch (C=O) at ~1695 cm⁻¹: This is the most prominent and diagnostic peak in the spectrum. Its strong intensity and position are characteristic of an aromatic aldehyde.[16]

-

Aldehyde C-H Stretches at ~2870 & ~2770 cm⁻¹: The presence of two weak bands in this region, known as a Fermi doublet, is a definitive feature of an aldehyde group and helps distinguish it from a ketone.[16]

-

Aromatic C-H and C=C Stretches: The peak just above 3000 cm⁻¹ confirms the presence of hydrogens on an aromatic ring, while the series of peaks between 1450-1600 cm⁻¹ are due to the stretching vibrations within the benzene rings.

-

Ether C-O Stretches at ~1240 & ~1040 cm⁻¹: The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O stretching of an aryl-alkyl ether.[15][17] A corresponding symmetric stretch is expected at a lower wavenumber.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for solid and liquid samples, requiring minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts signals from the atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺•) and structural information from the fragmentation pattern.[18][19][20]

Causality in Fragmentation: In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation (the molecular ion).[21] This ion is energetically unstable and fragments in predictable ways, typically breaking the weakest bonds or forming the most stable carbocations and radicals.[22]

Mass Spectrometry Data Summary

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 212 | ~12 | [C₁₄H₁₂O₂]⁺• (Molecular Ion, M⁺•) |

| 211 | ~10 | [M-H]⁺ |

| 183 | ~6 | [M-CHO]⁺ |

| 121 | ~10 | [C₈H₉O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | ~12 | [C₅H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[1]

Interpretation and Insights:

-

Molecular Ion (m/z 212): The peak at m/z 212 corresponds to the molecular weight of this compound, confirming its elemental formula.

-

Base Peak (m/z 91): The most intense peak (base peak) at m/z 91 is the hallmark of a benzyl group. It is formed by the cleavage of the benzylic C-O bond, followed by rearrangement to the highly stable tropylium cation. This is the most favored fragmentation pathway.

-

[M-H]⁺ (m/z 211) and [M-CHO]⁺ (m/z 183): These fragments are characteristic of aldehydes, representing the loss of the aldehydic hydrogen radical and the formyl radical (-CHO), respectively.[23][24]

-

Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, likely formed from the further fragmentation of larger ions.

Sources

- 1. This compound | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jascoinc.com [jascoinc.com]

- 12. researchgate.net [researchgate.net]

- 13. copbela.org [copbela.org]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Electron ionization - Wikipedia [en.wikipedia.org]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. youtube.com [youtube.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 24. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzyloxy)benzaldehyde

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(benzyloxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, spectral interpretation, and practical considerations for obtaining and analyzing the ¹H NMR spectrum of this important synthetic intermediate.

Introduction: The Structural Elucidation of this compound

This compound, with the chemical formula C₁₄H₁₂O₂, is a key building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex organic molecules.[1][2][3] Its structure, featuring a benzaldehyde core substituted with a benzyloxy group at the ortho position, gives rise to a distinct and informative ¹H NMR spectrum. Accurate interpretation of this spectrum is paramount for verifying the compound's identity, assessing its purity, and understanding its chemical environment. This guide will provide a detailed walkthrough of the ¹H NMR spectral features of this compound, grounded in the fundamental principles of NMR spectroscopy.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by three key principles: chemical shift, spin-spin coupling, and integration. A thorough understanding of these concepts is essential for accurate spectral interpretation.[4][5]

-

Chemical Shift (δ): The position of a proton signal on the x-axis of the spectrum, measured in parts per million (ppm), is known as its chemical shift. This value is determined by the local electronic environment of the proton. Electron-withdrawing groups, such as the aldehyde's carbonyl group, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the ether oxygen, shield adjacent protons, shifting their signals to lower chemical shifts (upfield).[6]

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbon atoms leads to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, provides valuable information about the connectivity of atoms in a molecule. The magnitude of the coupling, the coupling constant (J), is measured in Hertz (Hz) and is dependent on the number of bonds and the dihedral angle separating the coupled protons.

-

Integration: The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. By integrating the signals, we can determine the relative ratio of the different types of protons in the molecule.

Predicted ¹H NMR Spectrum of this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | ~10.5 | s | - | 1H |

| H-6 | ~7.9 | dd | J ≈ 7.8, 1.8 | 1H |

| H-4 | ~7.6 | ddd | J ≈ 8.0, 7.5, 1.8 | 1H |

| Phenyl-H (benzyl) | ~7.3-7.5 | m | - | 5H |

| H-5 | ~7.2 | ddd | J ≈ 7.8, 7.5, 1.0 | 1H |

| H-3 | ~7.1 | d | J ≈ 8.0 | 1H |

| Methylene-H (CH₂) | ~5.2 | s | - | 2H |

Analysis of the Experimental ¹H NMR Spectrum in DMSO-d₆

An experimental ¹H NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1] The data is as follows:

¹H NMR (300 MHz, DMSO-d₆) δ 10.43 (d, J = 0.8 Hz, 1H), 7.75 - 7.62 (m, 2H), 7.56 - 7.49 (m, 2H), 7.46 - 7.30 (m, 4H), 7.10 (tt, J = 7.5, 0.9 Hz, 1H), 5.30 (s, 2H).

Detailed Analysis:

-

δ 10.43 (d, J = 0.8 Hz, 1H): This downfield signal corresponds to the aldehyde proton . Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group. The small doublet splitting (J = 0.8 Hz) is likely due to a weak four-bond coupling with the H-6 proton.

-

δ 7.75 - 7.62 (m, 2H): This multiplet in the aromatic region can be assigned to the H-6 and one of the aromatic protons of the benzaldehyde ring. The H-6 proton is expected to be the most downfield of the ring protons due to its proximity to the deshielding aldehyde group.

-

δ 7.56 - 7.49 (m, 2H): This multiplet likely corresponds to two of the protons on the phenyl ring of the benzyloxy group.

-

δ 7.46 - 7.30 (m, 4H): This complex multiplet integrates to four protons and represents the remaining three protons of the phenyl ring and the H-4 proton of the benzaldehyde ring.

-

δ 7.10 (tt, J = 7.5, 0.9 Hz, 1H): This signal, a triplet of triplets, can be assigned to the H-5 proton of the benzaldehyde ring. The large coupling (J = 7.5 Hz) arises from ortho-coupling to H-4 and H-6, while the smaller coupling (J = 0.9 Hz) is due to meta-coupling.

-

δ 5.30 (s, 2H): This singlet in the upfield region is characteristic of the two benzylic methylene protons (CH₂) . The singlet nature of this peak indicates no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the preparation and acquisition of a ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry small vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

-

Integrate all signals in the spectrum.

-

Visualizations

The following diagrams illustrate the structure and key interactions within the this compound molecule.

Figure 1. Chemical structure of this compound with proton numbering.

Figure 2. J-coupling network in the benzaldehyde ring of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. By carefully analyzing the chemical shifts, coupling patterns, and integration of the signals, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide has provided a detailed theoretical and practical framework for understanding and acquiring the ¹H NMR spectrum of this compound, empowering scientists in their research and development endeavors.

References

- Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry.

- Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

- Iowa State University. NMR Sample Preparation. Iowa State University.

- Oregon State University. 1H NMR Chemical Shift. Oregon State University.

- PubChem. This compound. PubChem.

- Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

Sources

- 1. This compound | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(Benzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical principles, predicted spectral data, detailed peak assignments, and a robust experimental protocol for acquiring a high-quality spectrum. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and quality control of this versatile synthetic intermediate.

Introduction: The Role of this compound in Synthesis

This compound is a key organic building block widely utilized in the synthesis of complex molecular architectures. Its structure features a benzaldehyde core ortho-substituted with a benzyloxy group, which often serves as a protecting group for a phenol. The presence of the reactive aldehyde functionality, combined with the stable ether linkage, makes it a valuable precursor for constructing a diverse array of heterocyclic compounds and other target molecules in medicinal chemistry.

Accurate structural verification of such intermediates is paramount to ensure the integrity of a synthetic pathway. ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing unambiguous information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "chemical shift," in the spectrum, effectively creating a molecular fingerprint. This guide will meticulously dissect the ¹³C NMR fingerprint of this compound.

Structural Framework and Carbon Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, a standardized numbering system for the 14 carbon atoms of this compound is essential. The structure and corresponding numbering are presented below.

Figure 1: Molecular structure and carbon numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shifts and Detailed Interpretation

While experimental ¹³C NMR data for this compound is not widely available in public spectral databases[1][2][3], a highly accurate prediction can be generated based on established substituent effects and comparison with analogous structures. The following table summarizes the predicted chemical shifts for each carbon atom in a standard deuterated chloroform (CDCl₃) solvent.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Interpretation |

| C7 | Aldehyde Carbonyl (C=O) | ~191.5 | The carbonyl carbon is the most deshielded due to the double bond to an electronegative oxygen atom. Its chemical shift is characteristic of aromatic aldehydes, similar to benzaldehyde itself (~192.3 ppm).[4] |

| C2 | Aromatic (C-O) | ~160.8 | This carbon is directly attached to the ether oxygen, a strongly electron-donating group, causing significant deshielding (a downfield shift). |

| C9 | Aromatic (ipso-Benzyl) | ~136.2 | The quaternary carbon of the benzyl ring attached to the methylene group. Its chemical shift is typical for an unsubstituted ipso-carbon in a benzyl system. |

| C4 | Aromatic (CH) | ~134.5 | This carbon is para to the ether oxygen and meta to the aldehyde group. The electron-withdrawing nature of the aldehyde dominates at this position, shifting it downfield. |

| C6 | Aromatic (CH) | ~128.9 | Positioned ortho to the aldehyde group, this carbon is deshielded by the carbonyl's anisotropic and inductive effects. |

| C11, C13 | Aromatic (CH, Benzyl) | ~128.7 | These are the meta-carbons of the benzyl ring. Due to symmetry, they are chemically equivalent and appear as a single resonance. |

| C10, C14 | Aromatic (CH, Benzyl) | ~128.2 | These are the ortho-carbons of the benzyl ring. They are also equivalent due to symmetry. |

| C12 | Aromatic (CH, Benzyl) | ~127.6 | The para-carbon of the benzyl ring, typically the most shielded of the benzyl aromatic carbons. |

| C1 | Aromatic (ipso-Aldehyde) | ~125.0 | This quaternary carbon is attached to the electron-withdrawing aldehyde group. While ipso-carbons are often complex to predict, this assignment is consistent with substituted benzaldehydes. |

| C5 | Aromatic (CH) | ~121.5 | This carbon is meta to the ether oxygen and ortho to the aldehyde. It experiences moderate shielding/deshielding effects. |

| C3 | Aromatic (CH) | ~113.0 | Positioned ortho to the strongly electron-donating ether oxygen, this carbon is the most shielded (most upfield) of the substituted aromatic ring carbons. |

| C8 | Benzylic Methylene (-OCH₂) | ~71.0 | The sp³-hybridized carbon attached to an oxygen atom is characteristically found in this region, consistent with a benzyl ether linkage. |

Causality of Substituent Effects

The chemical shifts in this compound are a direct consequence of the electronic environment of each carbon, which is modulated by two key functional groups:

-

The Aldehyde Group (-CHO): This is a powerful electron-withdrawing group through both induction and resonance. It strongly deshields the directly attached carbonyl carbon (C7) and influences the aromatic ring, particularly the ortho (C6) and para (C4) positions, pulling electron density away and shifting their signals downfield.

-

The Benzyloxy Group (-OCH₂Ph): The ether oxygen is a strong electron-donating group through resonance. It pushes electron density into the aromatic ring, causing a shielding effect (upfield shift) that is most pronounced at the ortho (C3) and para (C5) positions. This effect is responsible for the significant upfield shift of C3 to ~113.0 ppm. The benzylic CH₂ group (C8) is deshielded by the adjacent oxygen, while the phenyl ring of the benzyl group remains largely unperturbed, showing a pattern similar to toluene.

The final observed spectrum is a result of the interplay of these competing electronic effects across the substituted aromatic ring, leading to 12 distinct signals for the 14 carbon atoms (two pairs of carbons on the benzyl ring are equivalent by symmetry).

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. Adherence to this protocol ensures reproducibility and accuracy.

Sample Preparation

-

Weighing: Accurately weigh 20–50 mg of solid this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak (δ ≈ 77.16 ppm) provides a convenient internal reference.[4]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 300 MHz.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved spectral lines.

-

Acquisition Parameters: Set the parameters for a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): 0–220 ppm, sufficient to cover the expected range of chemical shifts.

-

Acquisition Time (AQ): 1–2 seconds.

-

Relaxation Delay (D1): A delay of 2–5 seconds between pulses is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Initiate Acquisition: Start the experiment.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). Apply an automated baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Figure 2: Standard experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, with 12 distinct signals that directly map to its carbon framework. The downfield signal around 191.5 ppm is a definitive marker for the aldehyde carbonyl group, while the signals for the substituted aromatic ring are distributed over a wide range (~113–161 ppm) due to the competing electronic effects of the aldehyde and benzyloxy substituents. The benzyloxy group itself is easily identified by its benzylic methylene signal near 71.0 ppm and the characteristic pattern of its own phenyl ring. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to confidently use ¹³C NMR to characterize this compound, ensuring the quality and identity of this critical synthetic intermediate.

References

- PubChem.

- Doc Brown's Chemistry. C-13 NMR spectrum of benzaldehyde analysis of chemical shifts. [Link]

- AIST: Spectral Database for Organic Compounds (SDBS). [Link]

- Royal Society of Chemistry.

- PubChem. This compound Compound Summary. [Link]

- Patterson-Elenbaum, J. C., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

- ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

- University of Wisconsin.

- UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

- Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

- 1. C-13 NMR Spectrum [acadiau.ca]

- 2. This compound | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

FT-IR analysis of 2-(Benzyloxy)benzaldehyde

An In-depth Technical Guide to the FT-IR Analysis of 2-(Benzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, practical methodologies, and in-depth spectral interpretation of this key organic intermediate. The guide emphasizes scientific integrity, offering field-proven insights and self-validating protocols to ensure accurate and reproducible results. Key discussions include the assignment of characteristic vibrational modes, comparative spectral analysis, and robust sample preparation techniques.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a pivotal building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its molecular architecture, featuring a reactive aldehyde, a sterically influential benzyloxy group, and a disubstituted aromatic ring, makes it a versatile precursor for a diverse range of complex target molecules.[1] The benzyloxy moiety often serves as a protecting group for a phenolic hydroxyl, which can be selectively removed during a synthetic sequence.[1]

Accurate structural confirmation and purity assessment of this compound are paramount to ensure the desired outcome of subsequent synthetic transformations. Among the suite of analytical techniques available, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique "fingerprint" of the molecule. This guide will delve into the nuances of obtaining and interpreting a high-quality FT-IR spectrum of this compound.

Theoretical Framework: Understanding the Vibrational Landscape of this compound

An FT-IR spectrum arises from the absorption of infrared radiation by a molecule, which excites various vibrational modes. The frequency of absorption is characteristic of the specific bonds and functional groups present.[2] For this compound, the expected FT-IR spectrum is a composite of the vibrational modes of its constituent parts: the aromatic aldehyde and the benzyl ether.

The Aldehyde Group Vibrations

The aldehyde functional group gives rise to some of the most diagnostic peaks in the infrared spectrum:

-

C=O Carbonyl Stretch: A strong, sharp absorption band is anticipated around 1690 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes.[3][4]

-

Aldehydic C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as two weak to medium bands in the region of 2860-2760 cm⁻¹.[3][5] One of these bands is often observed as a shoulder on the aliphatic C-H stretching bands. The presence of these two bands, sometimes referred to as a Fermi doublet, is a strong indicator of an aldehyde.[4][6]

The Benzyloxy Group Vibrations

The benzyloxy group introduces several key vibrational signatures:

-

Aliphatic C-H Stretch: The methylene (-CH₂-) bridge of the benzyloxy group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.[3]

-

C-O Ether Stretch: A strong, characteristic absorption due to the asymmetric C-O-C stretching of the ether linkage is expected in the 1250-1200 cm⁻¹ range. A corresponding symmetric stretch is typically found around 1050-1000 cm⁻¹.[3][7]

The Aromatic System Vibrations

Both benzene rings in the molecule contribute to the spectrum:

-

Aromatic C-H Stretch: These vibrations give rise to weak to medium absorption bands typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3][4]

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene rings result in multiple medium to strong bands in the 1600-1450 cm⁻¹ region.[3][4]

-

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The acquisition of a high-quality, reproducible FT-IR spectrum is critically dependent on meticulous sample preparation and proper instrument operation. The following protocols are designed to be self-validating, ensuring the integrity of the obtained data.

Instrumentation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is highly recommended for its simplicity, speed, and minimal sample preparation requirements.[8]

Sample Preparation: Choosing the Optimal Method

This compound is typically a solid at room temperature.[9] Therefore, several sample preparation methods are applicable. The choice of method depends on the available equipment and the desired data quality.

ATR is the preferred method for its ease of use and high reproducibility.[10]

Protocol:

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a crucial step to ratio out the instrument and environmental absorptions (e.g., CO₂, water vapor).

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal and pressure clamp tip.

This traditional transmission method can yield excellent spectra but requires more sample preparation.[10][11]

Protocol:

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.

-

Mixing: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. KBr is transparent to infrared radiation.[10]

-

Homogenization: Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

This method is useful for obtaining a quick spectrum if an ATR accessory is unavailable.[12]

Protocol:

-

Dissolution: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[12]

-

Casting: Place a single drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[12]

-

Analysis: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

Data Visualization and Workflow

Spectral Interpretation and Data Analysis

The FT-IR spectrum of this compound is rich with information. A systematic approach to interpretation is crucial for accurate compound identification.

Summary of Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2860 and ~2760 | Weak to Medium |

| Aldehyde | C=O Stretch | ~1690 | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Benzyloxy | Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Benzyloxy | C-O Asymmetric Stretch | 1250 - 1200 | Strong |

| Benzyloxy | C-O Symmetric Stretch | 1050 - 1000 | Medium to Strong |

Table 1: Predicted key vibrational frequencies for this compound based on analysis of its structural components.[3]

Comparative Analysis with Structural Analogs

To build confidence in the spectral assignments, a comparison with the spectra of simpler, related molecules is highly instructive.

-

vs. Benzaldehyde: The spectrum of this compound will exhibit additional strong bands corresponding to the benzyloxy group, namely the aliphatic C-H stretches (2950-2850 cm⁻¹) and the prominent C-O ether stretch (1250-1200 cm⁻¹), which are absent in the spectrum of benzaldehyde.[3][4]

-

vs. Dibenzyl Ether: The most significant difference will be the presence of the strong carbonyl (C=O) absorption around 1690 cm⁻¹ and the characteristic aldehyde C-H stretches (2860-2760 cm⁻¹) in the spectrum of this compound. These features will be absent in the spectrum of dibenzyl ether.[7][13]

Logical Relationship for Spectral Confirmation

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the theoretical basis of its vibrational modes and employing robust, self-validating experimental protocols, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The combination of characteristic aldehyde, benzyloxy, and aromatic absorptions provides a unique spectral fingerprint, which, when interpreted systematically, leaves little room for ambiguity. This guide provides the foundational knowledge and practical steps necessary to achieve reliable and reproducible FT-IR analysis, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

- A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. Benchchem.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Sample preparation for FT-IR. Northern Illinois University.

- IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- Benzaldehyde. University of the West Indies.

- FTIR Principles and Sample Preparation. LPD Lab Services Ltd.

- C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.

- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery. Benchchem.

- Overtone spectroscopy of benzaldehyde. Indian Association for the Cultivation of Science.

- An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde. Benchchem.

- Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A - ACS Publications.

- Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum. American Chemical Society.

- IR: aldehydes. University of Calgary.

- This compound. PubChem.

- The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. ScienceDirect.

- Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.

- Aldehyde IR Spectroscopy. Berkeley Learning Hub.

- IR handout.pdf.

- Benzyl phenyl ether - Optional[FTIR] - Spectrum. SpectraBase.

- Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. ResearchGate.

- FTIR spectra of corresponding products for each alcohol. ResearchGate.

- Benzaldehyde IR Spectrum Analysis. Berkeley Learning Hub.

- Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS. PubMed.

- A, Full FTIR spectra of fatty acid, benzyl alcohol and fatty acid benzyl esters. ResearchGate.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

- Benzaldehyde. NIST WebBook.

- The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- 2-(Hexyloxy)benzaldehyde. NIST WebBook.

- Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. PubMed.

- Dibenzyl ether. PubChem.

- Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. OUCI.

- DIBENZYL ETHER. Ataman Kimya.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Dibenzyl ether | C14H14O | CID 7657 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Benzyloxy)benzaldehyde

Introduction

2-(Benzyloxy)benzaldehyde is a versatile aromatic compound characterized by the presence of both an aldehyde and a benzyl ether moiety. This unique structural combination makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, purity assessment, and for monitoring its progression in chemical reactions. This guide provides a detailed exploration of the fragmentation pathways of this compound under common mass spectrometry ionization techniques, offering insights for researchers, scientists, and professionals in drug development.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy, or "hard," ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This process provides a detailed molecular fingerprint, which is invaluable for structural elucidation.

Upon entering the ion source, this compound (molecular weight: 212.24 g/mol ) is bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 212.[3] Due to the imparted energy, this molecular ion is prone to undergo a series of fragmentation events, giving rise to a characteristic mass spectrum.

Primary Fragmentation Pathways under EI

The fragmentation of the this compound molecular ion is primarily dictated by the lability of the benzyl ether linkage and the inherent stability of the resulting fragments. The most prominent fragmentation pathways are detailed below.

1. Formation of the Tropylium Ion (m/z 91): The Base Peak

The most abundant ion in the EI mass spectrum of this compound is typically the tropylium ion at m/z 91.[3] This is a hallmark of compounds containing a benzyl group. The formation of this highly stable, seven-membered aromatic ring cation occurs via cleavage of the benzylic C-O bond.

-

Mechanism: The initial molecular ion undergoes homolytic cleavage of the bond between the benzylic carbon and the ether oxygen. This generates the benzyl cation, which rapidly rearranges to the more stable tropylium ion. The other product is a neutral radical.

2. Formation of the Benzoyl Cation (m/z 105) and Related Fragments

Fragments related to the benzaldehyde portion of the molecule are also observed, though typically at lower intensities than the tropylium ion.

-

[M-H]•+ (m/z 211): A minor peak resulting from the loss of a hydrogen radical from the aldehyde group is often observed.[4]

-

[M-CHO]•+ (m/z 183): Loss of the formyl radical (•CHO) from the molecular ion can lead to a fragment at m/z 183.[4]

3. Cleavage of the Ether Bond with Charge Retention on the Benzaldehyde Moiety

Another significant fragmentation pathway involves the cleavage of the C-O ether bond, with the positive charge remaining on the benzaldehyde fragment.

-

Formation of m/z 121: Cleavage of the benzyl-oxygen bond results in an ion at m/z 121, corresponding to the 2-hydroxybenzaldehyde cation radical.

4. The Phenyl Cation (m/z 77)

Further fragmentation of the tropylium ion or direct fragmentation of the molecular ion can lead to the formation of the phenyl cation at m/z 77.[4][5]

Visualizing EI Fragmentation

The following diagram illustrates the primary fragmentation pathways of this compound under Electron Ionization.

Caption: Primary EI fragmentation pathways of this compound.

Summary of Key EI Fragment Ions

| m/z | Proposed Structure/Identity | Significance |

| 212 | [C₁₄H₁₂O₂]⁺˙ | Molecular Ion |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of a hydrogen radical |

| 183 | [C₁₃H₁₁O]⁺ | Loss of the formyl radical |

| 121 | [C₇H₅O₂]⁺ | 2-Hydroxybenzaldehyde cation radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation.[2] It is particularly well-suited for analyzing polar and thermally labile molecules. In positive-ion mode ESI, protonated molecules, denoted as [M+H]⁺, are commonly formed.

For this compound, the protonated molecule would be observed at m/z 213. Due to the gentle nature of ESI, this protonated molecular ion is often the base peak in the full scan mass spectrum.

Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule

To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion of interest (in this case, the [M+H]⁺ ion at m/z 213) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. This controlled fragmentation provides valuable structural information.

Predicted Fragmentation of [M+H]⁺

The fragmentation of the protonated this compound is expected to proceed through pathways that favor the formation of stable, even-electron ions.

-

Loss of Benzyl Alcohol (m/z 105): A likely fragmentation pathway involves the loss of a neutral benzyl alcohol molecule (C₇H₈O, 108 Da), resulting in the formation of a benzoyl-type cation at m/z 105.

-

Formation of the Tropylium Ion (m/z 91): Similar to EI, the highly stable tropylium ion is expected to be a prominent fragment. This can occur through the loss of a neutral 2-formylphenol molecule (C₇H₆O₂, 122 Da) from the protonated parent ion.

Visualizing ESI-MS/MS Fragmentation

The following diagram illustrates the predicted fragmentation pathways of protonated this compound in an MS/MS experiment.

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 2-(Benzyloxy)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for predicting and experimentally determining the solubility of this compound. We will delve into the molecular characteristics of this compound, apply the "like dissolves like" principle to predict its behavior in various organic solvents, and provide a detailed, self-validating experimental protocol for quantitative solubility determination.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic aldehyde featuring a benzyl ether protecting group. Its molecular structure makes it a valuable precursor in the synthesis of a wide range of more complex molecules, including pharmaceuticals and fine chemicals. The efficiency of synthetic steps involving this compound, as well as its purification and formulation, are all critically dependent on its solubility in organic solvents. A thorough understanding of its solubility profile allows researchers to:

-

Select appropriate solvents for chemical reactions to ensure optimal reactant mixing and reaction rates.

-

Design effective purification protocols, such as recrystallization and chromatography.

-

Prepare solutions of known concentrations for analytical testing and biological screening.

This guide provides the foundational knowledge and practical steps to master the solubility characteristics of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] To predict the solubility of this compound, we must first analyze its molecular structure and polarity.

Molecular Structure Analysis:

This compound (C₁₄H₁₂O₂) has a molecular weight of 212.24 g/mol .[5] Its structure consists of a benzaldehyde core with a benzyloxy group at the ortho position.

Key structural features influencing its solubility are:

-

Two Aromatic Rings: The two benzene rings are large, nonpolar, and hydrophobic. They contribute significantly to the molecule's overall nonpolar character.

-

Aldehyde Group (-CHO): The carbonyl group (C=O) is polar, with the oxygen atom being a hydrogen bond acceptor. This group provides a site for dipole-dipole interactions.[6][7]

-

Ether Linkage (-O-): The ether oxygen is also a hydrogen bond acceptor, contributing a degree of polarity to the molecule.

-

Lack of Hydrogen Bond Donors: The molecule does not have any acidic protons (like an -OH or -NH group) to act as hydrogen bond donors.

The combination of large nonpolar regions with localized polar groups gives this compound a predominantly nonpolar character with some capacity for polar interactions. This is supported by its calculated XLogP3 value of 3.2, which indicates a preference for lipophilic environments.[8]

Predicted Solubility in Different Solvent Classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the large nonpolar surface area of the two benzene rings, this compound is expected to have high solubility in nonpolar solvents. The weak van der Waals forces between the solute and solvent molecules will be comparable. Aromatic aldehydes are known to be soluble in solvents like benzene.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents have dipole moments and can engage in dipole-dipole interactions with the carbonyl and ether groups of this compound. Therefore, good solubility is expected in these solvents. The purification of a related compound using a hexane/ethyl acetate gradient in column chromatography suggests solubility in both of these solvent types.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water):

-

Alcohols (Methanol, Ethanol): These solvents are polar and can act as hydrogen bond donors to the oxygen atoms of the aldehyde and ether groups. While the large nonpolar part of the molecule will limit solubility compared to smaller aldehydes, moderate solubility is expected.

-